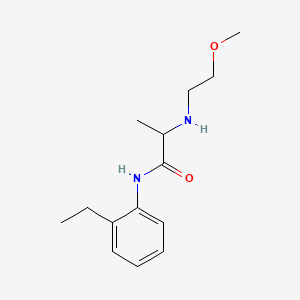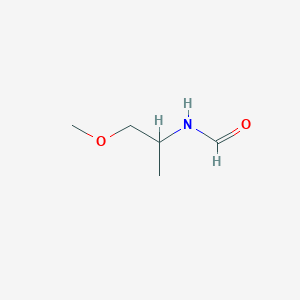![molecular formula C9H20O3Si B14459123 Ethyl 2-[ethoxy(dimethyl)silyl]propanoate CAS No. 72227-79-3](/img/structure/B14459123.png)
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a silicon atom bonded to two methyl groups and an ethoxy group, making it unique among esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate can be synthesized through the esterification of 2-[ethoxy(dimethyl)silyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate undergoes several types of chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-[ethoxy(dimethyl)silyl]propanoic acid and ethanol.
Reduction: 2-[ethoxy(dimethyl)silyl]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 2-[ethoxy(dimethyl)silyl]propanoate exerts its effects involves the interaction of the ethoxy(dimethyl)silyl group with various molecular targets. This interaction can modify the chemical and physical properties of the target molecules, leading to enhanced stability, solubility, and reactivity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Lacks the ethoxy(dimethyl)silyl group, making it less versatile in modifying target molecules.
Ethyl acetate: Commonly used ester with different chemical properties and applications.
Methyl propanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate is unique due to the presence of the ethoxy(dimethyl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability, solubility, and reactivity .
Properties
CAS No. |
72227-79-3 |
|---|---|
Molecular Formula |
C9H20O3Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
ethyl 2-[ethoxy(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C9H20O3Si/c1-6-11-9(10)8(3)13(4,5)12-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
RXZATYJNUSLTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[Si](C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


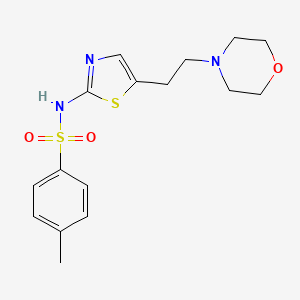
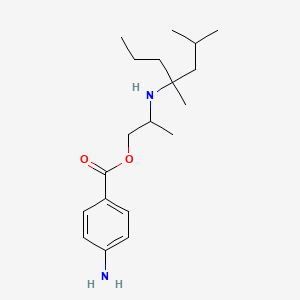
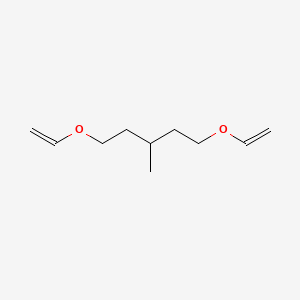
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
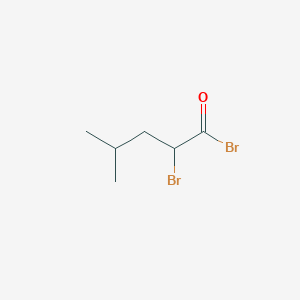
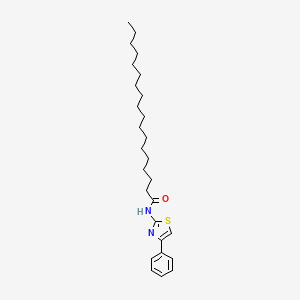
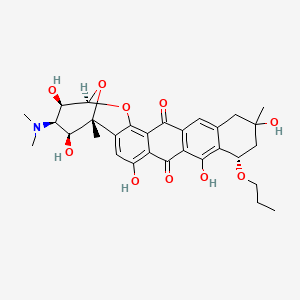
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
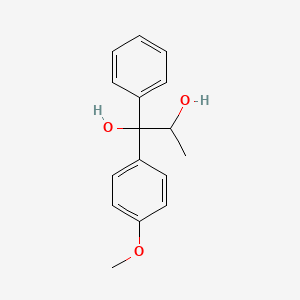
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
